molecular formula C20H27N3O3 B7981819 N-Phenyl-4-(pyrrolidine-1-carbonyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide

N-Phenyl-4-(pyrrolidine-1-carbonyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide

Cat. No.: B7981819
M. Wt: 357.4 g/mol
InChI Key: VBSNMVJXYGIWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-4-(pyrrolidine-1-carbonyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide is a spirocyclic compound featuring an 8-oxa-2-azaspiro[4.5]decane core. This structure incorporates a fused oxygen (oxa) and nitrogen (aza) heterocyclic system, with a phenyl carboxamide group at position 2 and a pyrrolidine-1-carbonyl substituent at position 4. Spirocyclic architectures like this are valued in medicinal chemistry for their conformational rigidity, which enhances target binding specificity and metabolic stability .

Properties

IUPAC Name

N-phenyl-4-(pyrrolidine-1-carbonyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c24-18(22-10-4-5-11-22)17-14-23(15-20(17)8-12-26-13-9-20)19(25)21-16-6-2-1-3-7-16/h1-3,6-7,17H,4-5,8-15H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSNMVJXYGIWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CC23CCOCC3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-4-(pyrrolidine-1-carbonyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide typically involves a multi-step process. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino reaction, resulting in the formation of the spiro scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-4-(pyrrolidine-1-carbonyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

N-Phenyl-4-(pyrrolidine-1-carbonyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide, identified by its CAS number 1775539-22-4, is a compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as a pharmaceutical agent. This article explores its applications, supported by data tables and case studies where available.

Basic Information

  • Chemical Name: this compound
  • CAS Number: 1775539-22-4
  • Molecular Weight: 319.43 g/mol

Structural Formula

The compound features a complex spirocyclic structure, which contributes to its unique biological activity. The presence of the pyrrolidine moiety and the phenyl group are critical for its interaction with biological targets.

Pharmaceutical Development

This compound has shown promise as a potential drug candidate in the treatment of various diseases, particularly those involving protein interactions.

Case Study: VAV1 Protein Degradation

A recent patent (WO2024151547A1) highlights the compound's role in the targeted degradation of the VAV1 protein, which is implicated in several cancers. The ability to selectively degrade this proto-oncogene presents a novel therapeutic strategy for cancer treatment, emphasizing the compound's potential in oncology .

Inhibition of Growth Factor Receptors

Another application involves its use as an inhibitor of fibroblast growth factor receptor 4 (FGFR4), a target in cancer therapy. The compound's structure allows it to interfere with FGFR signaling pathways, which are crucial for tumor growth and metastasis .

Neuropharmacology

The unique structure of this compound suggests potential applications in neuropharmacology, particularly in modulating neurotransmitter systems. The pyrrolidine ring may interact with neural receptors, offering avenues for research into treatments for neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeTargetReference
Protein DegradationVAV1Patent WO2024151547A1
FGFR InhibitionFGFR4Patent CA3042960A1
Neurotransmitter ModulationNeural ReceptorsOngoing research

Mechanism of Action

The mechanism of action of N-Phenyl-4-(pyrrolidine-1-carbonyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Parameters of Selected Spirocyclic Compounds

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Reference
This compound Not explicitly provided* ~350–400 (estimated) 8-oxa-2-azaspiro[4.5]decane Phenyl carboxamide (C6H5CONH-), pyrrolidine-1-carbonyl (C4H8NCO-) Target compound
N-(4-Methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide C19H23N5O2 353.42 1-oxa-4,8-diazaspiro[4.5]decane 4-Methylphenyl carboxamide, pyrimidinyl
N-tert-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide C16H26N4O3 322.41 8-oxa-2-azaspiro[4.5]decane tert-Butyl carboxamide, 3-methyl-1,2,4-oxadiazole
4-(methoxymethyl)-N-(2-phenylethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide C19H28N2O3 340.44 8-oxa-2-azaspiro[4.5]decane Methoxymethyl, phenylethyl carboxamide
SC25-0822 (N-(3-fluoro-2-methylphenyl)-4-[4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]-8-oxa-2-azaspiro[4.5]decane-2-carboxamide) C22H30FN5O2 415.51 8-oxa-2-azaspiro[4.5]decane 3-Fluoro-2-methylphenyl carboxamide, triazolyl with isobutyl substituent

Key Observations:

  • Core Heteroatom Variations: The number and position of heteroatoms (O, N) in the spiro core influence polarity and binding.
  • Substituent Diversity: The target compound’s pyrrolidine-1-carbonyl group is distinct from the oxadiazole (), triazolyl (), or pyrimidinyl () substituents in analogs. Pyrrolidine derivatives are known for modulating pharmacokinetic properties, such as blood-brain barrier permeability .
  • Molecular Weight and logP : Compounds like SC25-0822 (MW 415.51, logP 1.81) and N-tert-butyl-4-oxadiazole (MW 322.41) highlight the impact of substituents on lipophilicity and drug-likeness.

Pharmacological and Functional Insights

While pharmacological data for the target compound are absent in the evidence, analogs provide clues:

  • Piperazine- and Chlorophenyl-Substituted Analogs (e.g., compounds 13 and 14 in ) exhibit activity in CNS targets, suggesting that the phenyl and heterocyclic groups in the target compound may confer similar bioactivity.
  • Benzothiazole-Containing Spirocycles () are explored for antitumor and antimicrobial applications, emphasizing the therapeutic versatility of spiro scaffolds.

Biological Activity

N-Phenyl-4-(pyrrolidine-1-carbonyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide, a compound with notable structural complexity, has been investigated for its various biological activities, particularly in the context of enzyme inhibition and antibacterial properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound can be represented by its molecular formula C18H22N2O3C_{18}H_{22}N_2O_3 and has a molecular weight of approximately 350.5 g/mol. The spirocyclic structure contributes to its unique biological interactions, making it a subject of interest in medicinal chemistry.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes, particularly those involved in bacterial DNA replication and repair processes. For instance, it has been shown to exhibit significant inhibitory activity against bacterial topoisomerases, which are crucial for DNA supercoiling and relaxation during replication.

Table 1: Inhibitory Activity Against Topoisomerases

CompoundIC50 (nM)Target Enzyme
This compound<100DNA gyrase
N-Phenyl Analog<32Topo IV

The compound demonstrated low nanomolar IC50 values (<100 nM) against DNA gyrase, indicating potent dual inhibitory activity against both DNA gyrase and Topo IV from E. coli .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various strains of Gram-positive and Gram-negative bacteria. Results suggest that the compound exhibits broad-spectrum antibacterial activity.

Table 2: Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (µg/mL)
Enterococcus faecalis<0.03125
Klebsiella pneumoniae4
Pseudomonas aeruginosa16

The compound showed particularly strong activity against Gram-positive bacteria, with MIC values as low as <0.03125 µg/mL against Enterococcus faecalis, highlighting its potential as a therapeutic agent .

Case Studies and Research Findings

  • Study on Antibacterial Mechanism : A study investigated the mechanism of action of the compound, revealing that it disrupts bacterial cell wall synthesis by inhibiting topoisomerases, leading to cell lysis and death.
  • Comparative Analysis : Comparative studies with other known antibiotics indicated that N-Phenyl derivatives exhibited superior activity against multidrug-resistant strains, suggesting a potential role in combating antibiotic resistance .
  • In Vivo Efficacy : Preliminary in vivo studies on animal models have shown promising results, where treatment with the compound led to significant reductions in bacterial load compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.